molecular formula C20H18ClN3O3S B2551373 2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 899987-83-8

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

Cat. No. B2551373
M. Wt: 415.89
InChI Key: JLKCOQSLOHMYNO-UHFFFAOYSA-N
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Description

The compound "2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds that have been studied for their potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chlorophenyl, methoxyphenyl, oxopyrazin, and sulfanyl acetamide are common in the described research, suggesting that the compound may have similar properties and applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure, and final substitution at the thiol position with electrophiles . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the functional groups and core structures.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques and computational methods. For example, vibrational spectroscopic signatures of a similar antiviral molecule were obtained using Raman and Fourier transform infrared spectroscopy, and the results were compared with ab initio calculations . The optimized geometry of such molecules often shows non-planar arrangements between different rings, and the presence of electronegative atoms like chlorine can influence the overall geometry .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various reactions. For instance, intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides can lead to the formation of pyridin-2(1H)-ones, and further chemical modifications such as bromination, nitration, and alkylation have been studied . These reactions highlight the potential for diverse chemical transformations that could be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized in conjunction with their biological activities. For example, the synthesized derivatives of 1,3,4-oxadiazole-2-thiol have been recognized as potential antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme . Additionally, the pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity are investigated to predict the compound's behavior in biological systems .

Relevant Case Studies

Case studies involving similar compounds have demonstrated their potential in various biological applications. For instance, certain derivatives have shown remarkable antibacterial activity against strains like S. typhi, K. pneumoniae, and S. aureus . Moreover, in-silico docking studies have been used to show the inhibition activity against target enzymes or pathogens . These studies provide a foundation for understanding how the compound might interact with biological systems and its potential therapeutic applications.

Scientific Research Applications

Metabolism and Bioequivalence Studies

Metabolite Analysis and High-Resolution Chromatography


Studies on analgesics such as acetaminophen have revealed complex metabolic pathways, involving multiple metabolites identifiable through high-resolution liquid chromatography. These methodologies can be applied to understand the metabolism of complex compounds, potentially including "2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide" (J. Mrochek et al., 1974).

Bioequivalence and Pharmacokinetic Studies


Research on novel non-steroid anti-inflammatory agents has explored pharmacokinetic parameters to assess bioequivalence between different formulations. Such studies provide a foundation for evaluating the efficacy and safety of new compounds through a comparison of Tmax, Cmax, AUC, and t1/2 beta among different formulations (L. Annunziato, G. di Renzo, 1993).

Impact on Hormonal Homeostasis

Modification of Hormonal Pathways


Research into commonly used medications like acetaminophen has uncovered alterations in the sulfation of sex hormones, suggesting significant implications for hormonal homeostasis. This research angle can shed light on the potential systemic impacts of novel compounds on hormonal pathways (Isaac V. Cohen et al., 2018).

Pharmacogenetics

Influence of Genetic Variability


Studies on acetaminophen have also delved into the role of genetic variability in drug metabolism, highlighting the importance of pharmacogenetic considerations in drug development and personalized medicine (M. Linakis et al., 2018).

Analytical Techniques for Novel Compounds

Advanced Analytical Techniques


The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) in detecting and quantifying drug metabolites provides a model for analyzing new compounds, facilitating the understanding of their pharmacokinetics and interaction with biological systems (Arne Trettin et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given its complex structure, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-13-3-5-14(6-4-13)23-18(25)12-28-19-20(26)24(10-9-22-19)15-7-8-17(27-2)16(21)11-15/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKCOQSLOHMYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

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